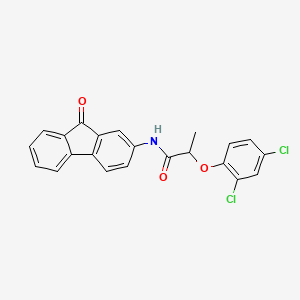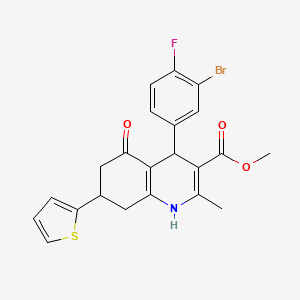
2-(2,4-dichlorophenoxy)-N-(9-oxo-9H-fluoren-2-yl)propanamide
Übersicht
Beschreibung
2-(2,4-dichlorophenoxy)-N-(9-oxo-9H-fluoren-2-yl)propanamide, also known as FSP-3, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of fluorene-based compounds and has been found to have a wide range of biological activities that make it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(9-oxo-9H-fluoren-2-yl)propanamide is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and inflammation. 2-(2,4-dichlorophenoxy)-N-(9-oxo-9H-fluoren-2-yl)propanamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects
2-(2,4-dichlorophenoxy)-N-(9-oxo-9H-fluoren-2-yl)propanamide has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro, as well as to reduce inflammation in animal models of arthritis. 2-(2,4-dichlorophenoxy)-N-(9-oxo-9H-fluoren-2-yl)propanamide has also been found to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2,4-dichlorophenoxy)-N-(9-oxo-9H-fluoren-2-yl)propanamide in lab experiments is that it has been found to be relatively stable and easy to handle, making it a convenient compound to work with. However, one limitation is that its mechanism of action is not yet fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-(2,4-dichlorophenoxy)-N-(9-oxo-9H-fluoren-2-yl)propanamide. One area of focus could be on further elucidating its mechanism of action, which could provide insights into its potential applications in disease therapy. Another area of focus could be on developing more potent analogs of 2-(2,4-dichlorophenoxy)-N-(9-oxo-9H-fluoren-2-yl)propanamide, which could have even greater biological activity. Finally, more studies could be conducted to evaluate the safety and efficacy of 2-(2,4-dichlorophenoxy)-N-(9-oxo-9H-fluoren-2-yl)propanamide in animal models and clinical trials, which could pave the way for its eventual use in human disease therapy.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dichlorophenoxy)-N-(9-oxo-9H-fluoren-2-yl)propanamide has been found to have a wide range of biological activities that make it a promising candidate for scientific research. It has been studied for its potential applications in cancer therapy, as it has been found to inhibit the growth of cancer cells in vitro. 2-(2,4-dichlorophenoxy)-N-(9-oxo-9H-fluoren-2-yl)propanamide has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(9-oxofluoren-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2NO3/c1-12(28-20-9-6-13(23)10-19(20)24)22(27)25-14-7-8-16-15-4-2-3-5-17(15)21(26)18(16)11-14/h2-12H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVZDRDSDSLNKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2=O)OC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(3-ethylphenoxy)butyl]azepane oxalate](/img/structure/B4075184.png)
![1-[4-(2-bromo-4-methylphenoxy)butyl]piperazine oxalate](/img/structure/B4075187.png)
![3-[(2-chloro-6-nitrobenzyl)thio]-5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4075194.png)
![1-[4-(2,4-dimethylphenoxy)butyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate](/img/structure/B4075198.png)
![2-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]-N-(3-methoxyphenyl)-5-nitrobenzamide](/img/structure/B4075212.png)
![methyl 2-[2-(diallylamino)ethoxy]benzoate oxalate](/img/structure/B4075229.png)
![1-[4-(4-allyl-2-methoxyphenoxy)butyl]azepane oxalate](/img/structure/B4075237.png)
![N-[4-(acetylamino)phenyl]-2-(3-chlorophenoxy)propanamide](/img/structure/B4075241.png)

![N-methyl-N-[2-(1-naphthyloxy)ethyl]cyclohexanamine oxalate](/img/structure/B4075252.png)
![1-{2-[(4-methylphenyl)thio]ethyl}piperazine oxalate](/img/structure/B4075260.png)
methanone](/img/structure/B4075276.png)
![1-[4-(4-iodophenoxy)butyl]piperazine oxalate](/img/structure/B4075280.png)